Mito-Rh-S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

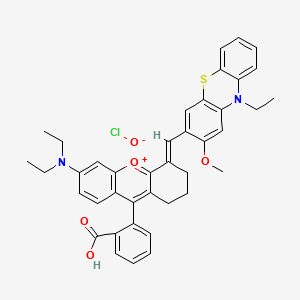

Molecular Formula |

C40H39ClN2O5S |

|---|---|

Molecular Weight |

695.3 g/mol |

IUPAC Name |

2-[(4E)-6-(diethylamino)-4-[(10-ethyl-2-methoxyphenothiazin-3-yl)methylidene]-2,3-dihydro-1H-xanthen-10-ium-9-yl]benzoic acid hypochlorite |

InChI |

InChI=1S/C40H38N2O4S.ClO/c1-5-41(6-2)27-19-20-30-35(23-27)46-39-25(13-12-16-31(39)38(30)28-14-8-9-15-29(28)40(43)44)21-26-22-37-33(24-34(26)45-4)42(7-3)32-17-10-11-18-36(32)47-37;1-2/h8-11,14-15,17-24H,5-7,12-13,16H2,1-4H3;/q;-1/p+1/b25-21+; |

InChI Key |

HVOXTRZXBRINFM-JMFMGIQESA-O |

Isomeric SMILES |

CCN1C2=CC=CC=C2SC3=C1C=C(C(=C3)/C=C/4\CCCC5=C(C6=C(C=C(C=C6)N(CC)CC)[O+]=C45)C7=CC=CC=C7C(=O)O)OC.[O-]Cl |

Canonical SMILES |

CCN1C2=CC=CC=C2SC3=C1C=C(C(=C3)C=C4CCCC5=C(C6=C(C=C(C=C6)N(CC)CC)[O+]=C45)C7=CC=CC=C7C(=O)O)OC.[O-]Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Role of Mitochondria-Targeted Compounds in Cellular Analysis and Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of two distinct mitochondria-targeted compounds: Mito-Rh-S, a fluorescent probe for cellular imaging, and 20(S)-ginsenoside Rh2, a potential anti-cancer therapeutic. While both compounds interact with mitochondria, their mechanisms of action and applications differ significantly. This document will first elucidate the function of this compound as a ratiometric fluorescent probe for detecting mitochondrial hypochlorous acid (HClO) during ferroptosis. Subsequently, it will delve into the mechanism of action of 20(S)-ginsenoside Rh2, a compound that induces mitochondria-dependent apoptosis in cancer cells. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of these tools and therapeutic strategies targeting mitochondria.

Part 1: this compound - A Ratiometric Near-Infrared Fluorescent Probe

This compound is not a therapeutic agent but a sophisticated analytical tool. It is a ratiometric, near-infrared (NIR) fluorescent probe designed for the specific detection of hypochlorous acid (HClO) within mitochondria.[1] Its primary application is in studying cellular processes like ferroptosis, a form of programmed cell death, particularly in hepatocellular carcinoma.[1]

Mechanism of Action as a Fluorescent Probe

The functionality of this compound as a probe is based on its chemical structure, which allows it to selectively accumulate in mitochondria and exhibit a distinct fluorescence response upon reacting with HClO. The key features of its mechanism include:

-

Mitochondrial Targeting: The this compound molecule contains a lipophilic cation moiety, likely a triphenylphosphonium group, which facilitates its accumulation within the mitochondria due to the negative mitochondrial membrane potential.

-

Ratiometric Detection: this compound is a ratiometric probe, meaning it exhibits a shift in its fluorescence emission wavelength upon binding to its target, HClO.[1] This allows for a more accurate and quantitative measurement of HClO levels, as the ratio of fluorescence intensities at two different wavelengths is less susceptible to variations in probe concentration, excitation intensity, and environmental factors.

-

Reaction with HClO: The probe is designed with a specific reactive site that undergoes a chemical transformation in the presence of HClO. This reaction alters the electronic properties of the fluorophore, leading to the observed ratiometric shift in its fluorescence emission.

-

Near-Infrared (NIR) Emission: Operating in the NIR spectrum provides significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from biological samples.

Experimental Protocol: Detection of Mitochondrial HClO in HepG2 Cells

The following is a generalized protocol based on the described application of this compound in studying ferroptosis in HepG2 cells.[1]

1. Cell Culture and Treatment:

- HepG2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

- To induce ferroptosis and generate mitochondrial HClO, cells are treated with an inducing agent such as erastin or a combination of Fe²⁺ and a suitable ionophore.

2. Staining with this compound:

- Prepare a stock solution of this compound in DMSO.

- Dilute the this compound stock solution in cell culture media to the final working concentration.

- Remove the culture medium from the cells and wash with PBS.

- Incubate the cells with the this compound working solution for the recommended time and temperature to allow for mitochondrial accumulation.

3. Fluorescence Imaging:

- After incubation, wash the cells with PBS to remove excess probe.

- Image the cells using a confocal fluorescence microscope equipped with appropriate lasers and detectors for near-infrared imaging.

- Capture images at the two distinct emission wavelengths of the probe (the specific wavelengths would be provided in the manufacturer's technical data sheet).

4. Data Analysis:

- Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each cell or region of interest.

- An increase in this ratio indicates an elevation in mitochondrial HClO levels.

Visualization of Experimental Workflow

Caption: Experimental workflow for detecting mitochondrial HClO using this compound.

Part 2: 20(S)-Ginsenoside Rh2 - A Mitochondria-Targeting Anti-Cancer Agent

In contrast to this compound, 20(S)-ginsenoside Rh2 is a bioactive compound isolated from Panax ginseng that has demonstrated anti-cancer properties by inducing mitochondria-dependent apoptosis.[2] It serves as an excellent example of a therapeutic agent that targets mitochondria to elicit a specific cellular response.

Mechanism of Action in Cancer Therapy

20(S)-ginsenoside Rh2 induces apoptosis in cancer cells, such as acute lymphoblastic leukemia (ALL) cells, through the intrinsic mitochondrial pathway. This process involves a cascade of molecular events centered around the mitochondria.

Key Steps in the Mechanism of Action:

-

Induction of Mitochondrial Reactive Oxygen Species (ROS): 20(S)-ginsenoside Rh2 treatment leads to an increase in the generation of mitochondrial ROS. ROS are highly reactive molecules that can cause oxidative damage to cellular components.

-

Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of mitochondrial ROS leads to a loss of the mitochondrial membrane potential. This is a critical event in the initiation of apoptosis.

-

Release of Cytochrome c: The loss of MMP results in the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.

-

Activation of Caspase Cascade: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.

-

Induction of Autophagy: 20(S)-ginsenoside Rh2 also induces autophagy. However, in this context, autophagy appears to be a protective mechanism for the cancer cells, and inhibition of autophagy potentiates the apoptotic effects of 20(S)-ginsenoside Rh2.

Quantitative Data Summary

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Viability | ALL cell lines | Increasing concentrations of 20(S)-GRh2 for 24h | Significant dose-dependent reduction in viability | |

| Mitochondrial Membrane Potential | Reh and Jurkat cells | 20(S)-GRh2 | Shift from orange-red to green fluorescence with JC-1 stain, indicating loss of MMP | |

| Protein Expression | Reh cells | 20(S)-GRh2 | Upregulation of cytochrome c, cleaved caspase-9, and cleaved caspase-3 |

Experimental Protocol: Assessment of Mitochondria-Dependent Apoptosis

The following protocol outlines the key experiments used to elucidate the mechanism of action of 20(S)-ginsenoside Rh2.

1. Cell Viability Assay (CCK-8):

- Seed ALL cells in 96-well plates.

- Treat cells with various concentrations of 20(S)-ginsenoside Rh2 for 24 hours.

- Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.

- Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

2. Measurement of Mitochondrial Membrane Potential (JC-1 Assay):

- Treat cells with 20(S)-ginsenoside Rh2.

- Incubate the cells with JC-1 staining solution.

- Analyze the cells using a fluorescence microscope or flow cytometer. A shift from red to green fluorescence indicates a decrease in MMP.

3. Western Blot Analysis of Apoptotic Proteins:

- Treat cells with 20(S)-ginsenoside Rh2 and lyse the cells to extract total protein.

- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Probe the membrane with primary antibodies against cytochrome c, caspase-9, cleaved caspase-9, caspase-3, and cleaved caspase-3.

- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Visualization of Signaling Pathway

Caption: Signaling pathway of 20(S)-ginsenoside Rh2-induced apoptosis.

Conclusion

This technical guide has detailed the distinct roles and mechanisms of two mitochondria-targeted compounds. This compound is a valuable tool for researchers studying mitochondrial function and specific cellular events like ferroptosis through fluorescent imaging. In contrast, 20(S)-ginsenoside Rh2 represents a class of therapeutic agents that exploit the central role of mitochondria in apoptosis to selectively eliminate cancer cells. A thorough understanding of these different modalities is crucial for advancing both basic research and the development of novel anti-cancer therapies.

References

Understanding Ferroptosis with Mito-Rh-S: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mito-Rh-S, a ratiometric near-infrared fluorescent probe, and its application in the study of ferroptosis. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data, and visualize the associated signaling pathways and experimental workflows.

Introduction to Ferroptosis and the Role of Mitochondria

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Unlike apoptosis, it does not involve caspase activation.[2] Mitochondria, the primary sites of cellular respiration, play a crucial, though debated, role in ferroptosis.[3] They are central to cellular metabolism and can be a significant source of reactive oxygen species (ROS), which are key drivers of lipid peroxidation.[4] One such ROS implicated in mitochondrial dysfunction and ferroptosis is hypochlorous acid (HClO).[5]

This compound: A Novel Probe for Mitochondrial HClO in Ferroptosis

This compound is a ratiometric near-infrared (NIR) fluorescent probe specifically designed to detect fluctuations in mitochondrial HClO levels. Its unique properties make it a valuable tool for studying the role of mitochondrial oxidative stress during ferroptosis.

Mechanism of Action: this compound operates on a Photoinduced Electron Transfer (PET) sensing mechanism. In the absence of HClO, the probe exhibits low fluorescence. Upon reaction with HClO, the PET process is inhibited, leading to a significant increase in fluorescence intensity and a large emission shift of 115 nm. This ratiometric detection allows for a more accurate and quantitative measurement of HClO levels, minimizing the influence of environmental factors. The probe boasts an ultrafast response rate of just 2 seconds.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its application in detecting ferroptosis-induced mitochondrial HClO.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength | 550 nm | |

| Emission Wavelength (Free) | 585 nm | |

| Emission Wavelength (+ HClO) | 700 nm | |

| Emission Shift | 115 nm | |

| Response Time | 2 seconds |

Table 2: Experimental Conditions for Inducing and Detecting Ferroptosis with this compound in HepG2 Cells

| Condition | Reagent | Concentration | Incubation Time | Observed Effect | Reference |

| Ferroptosis Induction | Erastin | 10 µM | 12 hours | Increased mitochondrial HClO | |

| Ferroptosis Induction | Fe²⁺ (as FeCl₂) | 100 µM | 12 hours | Increased mitochondrial HClO | |

| Probe Loading | This compound | 5 µM | 30 minutes | Optimal staining for imaging |

Experimental Protocols

This section provides detailed methodologies for utilizing this compound to monitor mitochondrial HClO during ferroptosis.

Cell Culture and Treatment

-

Cell Line: HepG2 (human hepatocellular carcinoma) cells are a suitable model.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Ferroptosis Induction:

-

Erastin-induced: Treat cells with 10 µM erastin for 12 hours.

-

Iron-induced: Treat cells with 100 µM FeCl₂ for 12 hours.

-

This compound Staining and Imaging

-

Probe Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

-

Cell Staining:

-

After inducing ferroptosis, remove the culture medium.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add serum-free medium containing 5 µM this compound.

-

Incubate for 30 minutes at 37°C.

-

-

Imaging:

-

After incubation, wash the cells twice with PBS.

-

Add fresh culture medium to the cells.

-

Image the cells using a confocal fluorescence microscope.

-

Excitation: 550 nm.

-

Emission Channels:

-

Channel 1 (Green/Yellow): 570-620 nm (for the free probe).

-

Channel 2 (Red/NIR): 680-750 nm (for the HClO-bound probe).

-

-

-

Ratiometric Analysis: The ratio of the fluorescence intensity from Channel 2 to Channel 1 (I₇₀₀/I₅₈₅) is calculated to represent the relative mitochondrial HClO concentration.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways in ferroptosis and the experimental workflow for using this compound.

Signaling Pathway of Ferroptosis Induction and HClO Production

Caption: Ferroptosis signaling cascade leading to mitochondrial HClO production.

Experimental Workflow for this compound Application

Caption: Step-by-step workflow for monitoring ferroptosis with this compound.

Conclusion

This compound emerges as a powerful and sensitive tool for investigating the role of mitochondrial hypochlorous acid in ferroptosis. Its ratiometric and near-infrared properties allow for precise and dynamic monitoring of mitochondrial oxidative stress. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies, paving the way for a deeper understanding of ferroptosis and the development of novel therapeutic strategies targeting this cell death pathway.

References

- 1. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Oxytosis to Ferroptosis: 10 Years of Research on Oxidative Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Mitochondria in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the contribution of mitochondrial glutathione to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ratiometric Near-Infrared Fluorescent Probe Monitors Ferroptosis in HCC Cells by Imaging HClO in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hypochlorous Acid in Mitochondrial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypochlorous acid (HOCl), a potent oxidant produced by the innate immune system, plays a critical role in host defense. However, its indiscriminate reactivity makes it a significant contributor to tissue damage in a variety of inflammatory diseases. Mitochondria, the central hubs of cellular metabolism and apoptosis, are a primary target of HOCl-mediated damage. This technical guide provides an in-depth examination of the mechanisms by which HOCl induces mitochondrial dysfunction. We will detail the molecular targets of HOCl within mitochondria, its role in triggering the mitochondrial permeability transition (MPT), and the subsequent activation of apoptotic pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying these phenomena, and presents visual diagrams of the core signaling pathways and experimental workflows.

Introduction: The Double-Edged Sword of Hypochlorous Acid

Hypochlorous acid (HOCl) is a powerful reactive chlorine species generated by the enzyme myeloperoxidase (MPO), which is abundantly expressed in neutrophils and other phagocytic cells.[1] During the inflammatory response, MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce HOCl as a key component of the host's antimicrobial defense system.[2] While essential for killing pathogens, the overproduction or misplaced generation of HOCl during chronic inflammation leads to significant collateral damage to host tissues.[3] This damage is implicated in the pathophysiology of numerous diseases, including atherosclerosis, liver cirrhosis, neurodegenerative disorders, and rheumatoid arthritis.[1]

Mitochondria are particularly vulnerable to HOCl's oxidative power. Due to their central role in ATP production, redox signaling, and programmed cell death, damage to these organelles has profound consequences for cell fate. This guide will explore the molecular interactions between HOCl and mitochondrial components, leading to a cascade of events that culminates in mitochondrial dysfunction and cell death.

The Central Mechanism: HOCl and the Mitochondrial Permeability Transition

The primary mechanism by which HOCl initiates mitochondrial catastrophe is through the induction of the Mitochondrial Permeability Transition (MPT). The MPT is characterized by a sudden increase in the permeability of the inner mitochondrial membrane to solutes up to 1.5 kDa.[4] This is caused by the opening of a high-conductance channel known as the mitochondrial permeability transition pore (mPTP).

HOCl triggers the opening of the mPTP, leading to a series of debilitating consequences for the organelle:

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): The influx of protons and other ions through the open pore dissipates the electrochemical gradient across the inner membrane, a critical requirement for ATP synthesis.

-

Mitochondrial Swelling: The unregulated entry of solutes and water into the mitochondrial matrix causes osmotic swelling, leading to the physical rupture of the outer mitochondrial membrane.

-

Release of Pro-Apoptotic Factors: The rupture of the outer membrane allows for the release of proteins sequestered in the intermembrane space, most notably cytochrome c, Apoptosis-Inducing Factor (AIF), and endonuclease G (EndoG).

Crucially, the effects of HOCl on mitochondrial swelling and the collapse of the membrane potential can be inhibited by Cyclosporin A (CsA), a classical inhibitor of the mPTP. This provides strong evidence that the mPTP is the central mediator of HOCl-induced mitochondrial damage.

Molecular Targets of HOCl in Mitochondria

HOCl is highly reactive and targets a broad range of biological molecules. Within the mitochondrion, its primary targets are proteins and lipids.

-

Protein Thiol Modifications: Proteins are major targets due to the high reactivity of HOCl with several amino acid side chains. Cysteine and methionine residues, containing sulfur atoms, are particularly susceptible to oxidation. This can lead to the inactivation of critical mitochondrial enzymes.

-

ATP Synthase: HOCl directly inhibits the F1 subunit of ATP synthase, impairing its ability to produce ATP and contributing to the rapid depletion of cellular energy stores.

-

Adenine Nucleotide Translocase (ANT): As a core component of the mPTP, the ANT is a key target. Oxidative modification of ANT by molecules like HOCl is believed to be a key step in promoting the open conformation of the pore.

-

Other Enzymes: HOCl has been shown to inactivate numerous thiol-dependent enzymes, disrupting metabolic pathways and antioxidant defenses.

-

-

Lipid Peroxidation: HOCl reacts with the double bonds of unsaturated fatty acids in the mitochondrial membranes, leading to the formation of chlorohydrins and contributing to the loss of membrane integrity.

Downstream Consequences: Apoptosis and Cell Death

The release of cytochrome c from mitochondria into the cytosol initiates the intrinsic pathway of apoptosis. Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

HOCl-induced apoptosis can be either caspase-dependent or caspase-independent.

-

Caspase-Dependent Pathway: At lower concentrations, HOCl induces a classic apoptotic phenotype characterized by caspase activation, chromatin condensation, and cell shrinkage.

-

Caspase-Independent Pathway: HOCl can also induce cell death through the release and nuclear translocation of AIF and EndoG, which mediate large-scale DNA fragmentation without the involvement of caspases. Interestingly, HOCl itself can directly inactivate caspases, suggesting that at higher concentrations or under certain conditions, the caspase-independent pathway may predominate.

The dose of HOCl is a critical determinant of the mode of cell death. Lower concentrations tend to induce apoptosis or transient growth arrest, while higher concentrations lead to rapid, uncontrolled cell death via necrosis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of HOCl on mitochondrial and cellular parameters.

Table 1: Effect of HOCl on Mitochondrial Function

| Parameter | Model System | HOCl Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Mitochondrial Swelling | Isolated Rat Liver Mitochondria | Induces swelling | Inhibited by Cyclosporin A | |

| Membrane Potential (ΔΨm) | Isolated Rat Liver Mitochondria | 50-300 µM | Dose-dependent decrease in ΔΨm | N/A |

| ATP Levels | SW1353 Chondrocytic Cells | < 30 µM | Rapid depletion of intracellular ATP | |

| Ca²⁺-ATPase Activity | Sarcoplasmic Reticulum | 170 µM | 50% inhibition of activity (IC₅₀) |

| Enzyme Activity | Human Red Blood Cells | 0.05 - 2.5 mM | Decreased activities of major antioxidant and glycolytic enzymes | |

Table 2: HOCl Concentration and Cellular Outcomes

| Cellular Outcome | Model System | HOCl Concentration | Notes | Reference |

|---|---|---|---|---|

| Apoptosis Initiation | Human Endothelial Cells | 20-40 nmol / 1.2x10⁵ cells | Induces caspase activation | N/A |

| Growth Arrest | Human Endothelial Cells | 5 nmol / 1.2x10⁵ cells | Transient growth arrest without cell death | N/A |

| Necrosis | Human Endothelial Cells | 50 nmol / 1.2x10⁵ cells | Extensive necrosis with no detectable caspase activation | N/A |

Visualizations: Pathways and Workflows

Signaling Pathway of HOCl-Induced Mitochondrial Dysfunction

References

- 1. Hypochlorous acid-mediated mitochondrial dysfunction and apoptosis in human hepatoma HepG2 and human fetal liver cells: role of mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypochlorous Acid Chemistry in Mammalian Cells—Influence on Infection and Role in Various Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mito-Rh-S for Studying Mitochondrial Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mito-Rh-S, a novel ratiometric, near-infrared fluorescent probe designed for the specific detection of mitochondrial hypochlorous acid (HClO), a key reactive oxygen species (ROS). This document details the probe's mechanism of action, quantitative characteristics, and detailed protocols for its application in cellular studies, particularly in the context of ferroptosis.

Introduction to this compound

This compound is a specialized fluorescent probe developed for the real-time and ratiometric detection of hypochlorous acid within the mitochondria of living cells.[1][2] As a member of the rhodamine family of dyes, it exhibits favorable photophysical properties, including a large emission shift and high signal-to-noise ratio, making it a powerful tool for investigating the role of mitochondrial HClO in various physiological and pathological processes.[1] Notably, this compound has been successfully employed to monitor fluctuations in mitochondrial HClO levels during ferroptosis, a form of iron-dependent regulated cell death, in hepatocellular carcinoma (HCC) cells.[1][2]

Core Principles and Mechanism of Action

This compound is engineered with a mitochondria-targeting moiety, ensuring its accumulation within this organelle. Its detection of HClO is based on a specific chemical reaction that elicits a ratiometric change in its fluorescence emission. The probe contains a recognition site that selectively reacts with HClO. This reaction induces a significant shift in the probe's fluorescence emission spectrum, allowing for a ratiometric analysis that minimizes the influence of environmental factors and probe concentration.

The underlying sensing mechanism is based on the Photoinduced Electron Transfer (PET) process. In its native state, the probe exhibits fluorescence at a longer wavelength. Upon reaction with HClO, the PET process is altered, leading to a significant increase in fluorescence intensity at a shorter wavelength, resulting in a large emission shift of approximately 115 nm. This ratiometric response provides a robust and reliable method for quantifying changes in mitochondrial HClO levels.

Quantitative Data for this compound

The photophysical and performance characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Specificity | High selectivity for HClO over other ROS/RNS | |

| Response Rate | Ultrafast (within 2 seconds) | |

| Emission Shift | ~115 nm | |

| Excitation Wavelength | Not explicitly stated in the provided abstracts | |

| Emission Wavelengths | Ratiometric shift upon reaction with HClO | |

| Signal-to-Noise Ratio | High | |

| Cell Permeability | Yes | |

| Mitochondrial Targeting | Yes |

Experimental Protocols

The following are detailed methodologies for the application of this compound in key cellular experiments.

Live-Cell Fluorescence Microscopy

This protocol outlines the steps for imaging mitochondrial HClO in living cells using fluorescence microscopy.

Materials:

-

This compound probe

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging chamber or dish

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Plate cells on a live-cell imaging dish or chamber and culture under standard conditions until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. The final working concentration should be optimized for the specific cell type and experimental conditions, typically in the low micromolar range.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed culture medium containing the desired final concentration of this compound to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed PBS or culture medium to remove any excess probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters to capture both fluorescence channels for ratiometric analysis.

-

Flow Cytometry Analysis

This protocol describes the use of this compound to quantify mitochondrial HClO levels in a cell population via flow cytometry.

Materials:

-

This compound probe

-

DMSO

-

Cell culture medium

-

PBS

-

FACS buffer (e.g., PBS with 1-2% FBS)

-

Flow cytometer with appropriate lasers and detectors

Procedure:

-

Cell Preparation: Culture cells in suspension or detach adherent cells using a gentle, non-enzymatic method.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired working concentration.

-

Cell Staining:

-

Resuspend the cells in the pre-warmed medium containing this compound.

-

Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

-

Washing:

-

Centrifuge the cells to pellet them.

-

Resuspend the cell pellet in fresh, pre-warmed FACS buffer.

-

Repeat the wash step twice to ensure complete removal of the unbound probe.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in an appropriate volume of FACS buffer.

-

Analyze the cells on a flow cytometer, collecting data from the two emission channels corresponding to the ratiometric shift of this compound upon reaction with HClO.

-

Use appropriate gating strategies to analyze the desired cell population and calculate the ratio of fluorescence intensities.

-

Signaling Pathways and Visualizations

Mitochondrial HClO is implicated in several important cellular signaling pathways, particularly those related to oxidative stress, apoptosis, and ferroptosis.

HClO-Induced Apoptosis Signaling Pathway

Hypochlorous acid can induce apoptosis through a Bax-dependent mitochondrial permeability transition. This leads to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in cell death through pathways involving AIF and EndoG, which can be independent of caspase activation.

Caption: HClO-induced caspase-independent apoptosis pathway.

Role of Mitochondrial HClO in Ferroptosis

Recent studies have highlighted the involvement of mitochondrial HClO in the process of ferroptosis. Ferroptosis is characterized by iron-dependent lipid peroxidation. The accumulation of mitochondrial HClO during ferroptosis suggests its role as a potential mediator or biomarker of this cell death pathway.

Caption: Proposed role of mitochondrial HClO in ferroptosis.

Experimental Workflow for this compound Application

The following diagram illustrates the general workflow for utilizing this compound in cellular imaging experiments.

Caption: General experimental workflow for using this compound.

Conclusion

This compound represents a significant advancement in the specific detection of mitochondrial hypochlorous acid. Its ratiometric and near-infrared properties, coupled with its high sensitivity and rapid response, make it an invaluable tool for researchers investigating the intricate roles of mitochondrial ROS in cellular signaling, particularly in the context of ferroptosis and other disease models. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in a wide range of research settings.

References

A Technical Guide to Near-Infrared Fluorescent Probes for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent probes are powerful tools for real-time cellular imaging, offering significant advantages over traditional visible light fluorophores. Operating within the NIR window (typically 650-900 nm), these probes minimize background autofluorescence from biological samples, reduce light scattering, and allow for deeper tissue penetration, making them ideal for both in vitro and in vivo studies.[1][2] Their versatility enables the visualization of specific cellular components, the monitoring of dynamic biological processes, and the detection of various analytes with high sensitivity and specificity. This guide provides an in-depth overview of NIR fluorescent probes, their photophysical properties, experimental protocols for their use in cellular imaging, and illustrations of their application in elucidating complex biological pathways.

Core Principles of NIR Fluorescent Probes

The utility of a fluorescent probe is largely determined by its photophysical properties. For NIR probes, key parameters include the absorption and emission maxima (λ_abs and λ_em), the molar extinction coefficient (ε), the fluorescence quantum yield (Φ), and the Stokes shift. A large Stokes shift, the difference between the absorption and emission maxima, is particularly desirable as it minimizes self-quenching and improves the signal-to-noise ratio.

Mechanisms of Action

NIR fluorescent probes are often designed as "smart" probes that exhibit a change in their fluorescence upon interaction with a specific target. Common activation mechanisms include:

-

Enzyme-activated probes: These probes are initially non-fluorescent or "quenched." Upon cleavage by a specific enzyme, a conformational change or the release of the fluorophore results in a "turn-on" fluorescence signal. This strategy is widely used to image the activity of enzymes implicated in various diseases, including cancer.

-

Reaction-based probes: These probes are designed to react with specific analytes, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), or metal ions. The chemical reaction triggers a change in the electronic properties of the fluorophore, leading to a detectable change in fluorescence.

-

Environment-sensitive probes: The fluorescence of these probes is sensitive to changes in the local microenvironment, such as pH, polarity, or viscosity. This allows for the imaging of dynamic changes within cellular organelles.

Quantitative Data of Common NIR Fluorescent Probes

The selection of an appropriate NIR probe is critical for successful cellular imaging. The following table summarizes the key photophysical properties of several commonly used NIR fluorescent dyes.

| Fluorophore | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |

| Cyanine Dyes | |||||

| Cy5 | ~649 | ~670 | ~250,000 | ~0.28 | ~21 |

| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.23 | ~19 |

| Cy7 | ~743 | ~767 | ~250,000 | ~0.12 | ~24 |

| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.01-0.1 | ~40 |

| IRDye® 800CW | ~774 | ~789 | ~240,000 | ~0.07 | ~15 |

| MitoTracker® Deep Red FM | ~644 | ~665 | Not Reported | Not Reported | ~21 |

Note: Photophysical properties can vary depending on the solvent and local environment.

Experimental Protocols for Cellular Imaging with NIR Probes

General Protocol for Live-Cell Staining and Imaging

This protocol provides a general guideline for staining live cells with a NIR fluorescent probe. Optimization of probe concentration and incubation time is recommended for each specific cell type and probe.

Materials:

-

NIR fluorescent probe stock solution (typically in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope equipped with appropriate NIR laser lines and emission filters

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

-

Probe Preparation: Prepare a working solution of the NIR probe by diluting the stock solution in pre-warmed, serum-free cell culture medium to the final desired concentration (typically 1-10 µM).

-

Cell Staining:

-

Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.[3]

-

Imaging:

-

Add fresh, pre-warmed imaging medium to the cells.

-

Image the cells immediately using a fluorescence microscope.

-

Acquire images in the NIR channel and a brightfield or DIC channel for morphological reference.

-

Protocol for Staining Mitochondria in Live Cells with a NIR Probe

This protocol is specifically for staining mitochondria using a commercially available NIR mitochondrial probe, such as MitoTracker® Deep Red FM or a similar dye.

Materials:

-

NIR mitochondrial probe (e.g., Cell Navigator™ Mitochondrion Staining Kit NIR Fluorescence)

-

Live Cell Staining Buffer

-

Adherent or suspension cells

-

Fluorescence microscope with a Cy5 filter set (or equivalent for the specific probe)

Procedure for Adherent Cells:

-

Cell Plating: Grow cells on glass-bottom dishes or coverslips.

-

Working Solution Preparation: Prepare the Mitolite™ NIR working solution by diluting the stock solution in the provided Live Cell Staining Buffer.

-

Staining:

-

When cells reach the desired confluency, add an equal volume of the working solution to the culture medium.

-

Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO₂ incubator.

-

-

Washing and Imaging:

-

Replace the staining solution with a suitable buffer (e.g., Hanks and 20 mM Hepes buffer).

-

Observe the cells using a fluorescence microscope with the appropriate filter set (e.g., Ex/Em = 660/693 nm for the Cell Navigator™ kit).

-

Procedure for Suspension Cells:

-

Cell Preparation: Centrifuge the cells to obtain a pellet and resuspend them in pre-warmed growth medium.

-

Staining: Add an equal volume of the Mitolite™ NIR working solution to the cell suspension.

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO₂ incubator.

-

Washing and Imaging:

-

Replace the staining solution with a suitable buffer.

-

Observe the cells using a fluorescence microscope.

-

Visualizing Biological Processes with NIR Probes

Graphviz diagrams are used below to illustrate key concepts and workflows related to the application of NIR fluorescent probes in cellular imaging.

Signaling Pathway of an Enzyme-Activated NIR Probe

Caption: Enzyme-activated NIR probe mechanism.

General Experimental Workflow for Live-Cell Imaging

Caption: Workflow for live-cell imaging with NIR probes.

Logical Relationship: Probe Design for Specificity

Caption: Probe design for targeted cellular imaging.

Conclusion

NIR fluorescent probes represent a rapidly evolving and indispensable technology in cellular and molecular imaging. Their unique photophysical properties overcome many limitations of conventional fluorophores, enabling high-contrast imaging in complex biological systems. The continued development of novel NIR probes with improved brightness, photostability, and targeting specificity will undoubtedly expand their applications in basic research, disease diagnosis, and drug discovery. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of NIR fluorescent probes in your research endeavors.

References

A Technical Guide to Mito-Rh-S: A Ratiometric Near-Infrared Fluorescent Probe for Mitochondrial Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mito-Rh-S, a novel ratiometric near-infrared (NIR) fluorescent probe. This document details its chemical structure, synthesis, and mechanism of action. It is designed to equip researchers with the necessary information to effectively utilize this tool for investigating the role of mitochondrial hypochlorous acid (HClO) in cellular processes, particularly ferroptosis.

Core Concepts: Chemical Structure and Properties

This compound is a specialized fluorescent probe designed for the sensitive and ratiometric detection of hypochlorous acid within the mitochondria of living cells. Its chemical structure is centered around a rhodamine-based fluorophore, which is chemically modified to include a mitochondria-targeting moiety and a recognition site for HClO.

Chemical Identity:

| Property | Value |

| Molecular Formula | C₄₀H₃₉ClN₂O₅S |

| Molecular Weight | 695.27 g/mol |

| IUPAC Name | 2-[(4E)-6-(diethylamino)-4-[(10-ethyl-2-methoxyphenothiazin-3-yl)methylidene]-2,3-dihydro-1H-xanthen-10-ium-9-yl]benzoic acid;hypochlorite |

| Synonyms | HY-D2312, CS-1048367 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of a rhodamine-based platform, followed by the introduction of a mitochondria-targeting group and a hypochlorous acid-reactive moiety. While the precise, step-by-step synthesis protocol is detailed in the primary literature by Zhao et al., the general strategy involves the condensation of a rhodamine derivative with a phenothiazine aldehyde, followed by quaternization to introduce the mitochondria-targeting triphenylphosphonium cation.

Mechanism of Action: Detecting Mitochondrial HClO

This compound functions as a "turn-on" ratiometric fluorescent probe. In its native state, the probe exhibits low fluorescence in the near-infrared spectrum. The sensing mechanism relies on the specific and rapid oxidation of the sulfur atom within the phenothiazine moiety by hypochlorous acid. This oxidation event disrupts the photoinduced electron transfer (PET) process that quenches the fluorescence of the rhodamine core, leading to a significant enhancement of its fluorescence emission.

This reaction results in a distinct ratiometric shift in the probe's fluorescence, with a large emission shift of approximately 115 nm and an ultra-fast response time of about 2 seconds, allowing for real-time imaging of mitochondrial HClO dynamics.[1]

Caption: Reaction mechanism of this compound with hypochlorous acid.

Photophysical and Performance Data

The performance of this compound as a fluorescent probe is characterized by its excellent photophysical properties, high sensitivity, and selectivity.

| Parameter | Value | Reference |

| Excitation Wavelength (max) | ~650 nm | [1] |

| Emission Wavelength (max, before HClO) | ~670 nm | [1] |

| Emission Wavelength (max, after HClO) | ~785 nm | [1] |

| Emission Shift | ~115 nm | [1] |

| Response Time | ~2 seconds | |

| Detection Limit | Nanomolar range | |

| Quantum Yield (Φ) | Varies with environment | |

| Molar Extinction Coefficient (ε) | Varies with environment |

Experimental Protocol: Imaging Mitochondrial HClO in Ferroptosis

The following protocol provides a general guideline for using this compound to visualize mitochondrial HClO in cultured cells undergoing ferroptosis. This protocol can be adapted for various cell lines and experimental setups.

Materials

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Ferroptosis inducer (e.g., Erastin or RSL3)

-

Confocal microscope with NIR imaging capabilities

-

Cell culture plates or dishes

Cell Culture and Treatment

-

Cell Seeding: Seed the desired cell line (e.g., HepG2) onto a suitable imaging dish or plate and culture until they reach the desired confluency.

-

Induction of Ferroptosis: Treat the cells with a ferroptosis-inducing agent (e.g., Erastin or RSL3) at a predetermined concentration and for a specific duration to induce mitochondrial HClO production. A control group without the inducer should be maintained.

-

Probe Loading:

-

Prepare a working solution of this compound by diluting the stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash them once with warm PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.

-

Imaging:

-

Add fresh, pre-warmed cell culture medium or PBS to the cells.

-

Immediately image the cells using a confocal microscope equipped with a NIR laser for excitation (e.g., 633 nm or 640 nm).

-

Capture fluorescence emission in two separate channels corresponding to the unreacted and reacted forms of the probe (e.g., Channel 1: 660-700 nm; Channel 2: 750-800 nm).

-

Acquire images from both the control and ferroptosis-induced groups.

-

Data Analysis

The ratiometric analysis involves calculating the ratio of the fluorescence intensities from the two emission channels (Channel 2 / Channel 1). An increase in this ratio indicates an elevation in mitochondrial HClO levels.

Caption: Experimental workflow for imaging mitochondrial HClO.

Applications in Research and Drug Development

This compound is a powerful tool for investigating cellular processes involving oxidative stress and mitochondrial dysfunction. Its primary applications include:

-

Studying Ferroptosis: Elucidating the role of mitochondrial HClO in the initiation and progression of ferroptosis.

-

Drug Screening: Screening for compounds that modulate mitochondrial HClO production or protect against ferroptotic cell death.

-

Disease Research: Investigating the involvement of mitochondrial oxidative stress in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Conclusion

This compound represents a significant advancement in the field of fluorescent probes for cellular imaging. Its near-infrared properties, ratiometric response, high sensitivity, and specific mitochondrial targeting make it an invaluable tool for researchers and scientists in both academic and industrial settings. This guide provides the foundational knowledge to effectively implement this compound in experimental workflows to explore the intricate roles of mitochondrial hypochlorous acid in health and disease.

References

Technical Guide: Mito-Rh-S, a Ratiometric Near-Infrared Fluorescent Probe for Mitochondrial Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-Rh-S is a specialized, ratiometric, near-infrared (NIR) fluorescent probe designed for the detection of hypochlorous acid (HClO) within the mitochondria of living cells. Its primary application lies in monitoring fluctuations of mitochondrial HClO levels, particularly in the context of ferroptosis, a form of iron-dependent regulated cell death. The probe is characterized by a rapid response time and a significant shift in its emission spectrum upon reaction with HClO, making it a valuable tool for studying cellular oxidative stress and its role in various pathological conditions, including hepatocellular carcinoma.[1][2]

This technical guide provides a comprehensive overview of the photophysical properties of this compound, detailed experimental protocols for its use, and a description of the signaling pathway it helps to elucidate.

Core Photophysical Properties

This compound is designed to exhibit a ratiometric change in its fluorescence upon reaction with HClO. This means that as the fluorescence intensity at one wavelength decreases, the intensity at another wavelength increases, allowing for a more quantitative and reliable measurement that is less susceptible to variations in probe concentration or excitation intensity. The probe is built upon a rhodamine scaffold, a class of highly fluorescent and photostable dyes. The targeting of this compound to the mitochondria is achieved through the incorporation of a lipophilic cation, such as triphenylphosphonium, which accumulates in the mitochondrial matrix due to the negative mitochondrial membrane potential.

While the full detailed photophysical data is available in the primary publication by Zhao et al. (2024), this guide summarizes the key reported characteristics.

Table 1: Summary of this compound Photophysical Data

| Property | Value | Reference |

| Excitation Wavelength (λex) | Near-Infrared | [1][2] |

| Emission Wavelength (λem) Shift | 115 nm | [1] |

| Response Time | ~2 seconds | |

| Analyte | Hypochlorous Acid (HClO) | |

| Localization | Mitochondria | |

| Quantum Yield (ΦF) | Data not publicly available | |

| Fluorescence Lifetime (τ) | Data not publicly available |

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization and application of mitochondrial fluorescent probes like this compound.

Spectroscopic Analysis of this compound

Objective: To determine the absorption and fluorescence emission spectra of this compound in the absence and presence of HClO.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium hypochlorite (NaClO) solution (as a source of HClO)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a working solution of this compound (e.g., 10 µM) in PBS.

-

Absorption Spectrum:

-

Record the absorption spectrum of the this compound solution from 400 nm to 800 nm using the spectrophotometer.

-

Add a controlled amount of NaClO solution to the cuvette to generate HClO and immediately record the absorption spectrum again. Repeat with increasing concentrations of HClO to observe spectral changes.

-

-

Fluorescence Emission Spectrum:

-

Using the fluorometer, excite the this compound solution at its absorption maximum and record the emission spectrum.

-

Add a controlled amount of NaClO solution and immediately record the emission spectrum. Observe the ratiometric shift in fluorescence.

-

Determine the excitation and emission maxima for both the free probe and the HClO-reacted product.

-

Cell Culture and Staining

Objective: To label the mitochondria of live cells with this compound for imaging.

Materials:

-

Hepatocellular carcinoma (HCC) cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Confocal imaging dishes or plates

-

Ferroptosis inducers (e.g., erastin, Fe²⁺)

-

Ferroptosis inhibitor (e.g., ferrostatin-1)

Procedure:

-

Seed the HepG2 cells onto confocal imaging dishes and culture until they reach the desired confluency.

-

To induce ferroptosis, treat the cells with a ferroptosis inducer (e.g., erastin) for a specified time. A control group with a ferroptosis inhibitor should also be prepared.

-

Prepare a working solution of this compound (e.g., 5-10 µM) in serum-free medium.

-

Remove the culture medium from the cells and wash with warm PBS.

-

Incubate the cells with the this compound working solution for 30 minutes at 37°C.

-

Wash the cells twice with warm PBS to remove any excess probe.

-

Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

Confocal Fluorescence Microscopy

Objective: To visualize and quantify the ratiometric changes in mitochondrial HClO levels.

Materials:

-

Cells stained with this compound

-

Confocal laser scanning microscope with appropriate lasers and detectors for near-infrared imaging.

Procedure:

-

Place the imaging dish on the microscope stage.

-

Excite the cells at the appropriate wavelength for this compound.

-

Set up two emission channels to collect the fluorescence from both the unreacted and reacted forms of the probe.

-

Acquire images of the cells, ensuring to capture both fluorescence channels simultaneously.

-

Process the images to create a ratiometric image by dividing the intensity of the product emission channel by the intensity of the probe emission channel. This ratiometric image will represent the relative concentration of HClO in the mitochondria.

Signaling Pathway and Visualization

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). Mitochondria are central to this process, being a major source of ROS and a key player in iron metabolism. An increase in mitochondrial HClO is an indicator of the oxidative stress that drives ferroptosis.

Caption: Ferroptosis pathway showing the role of mitochondrial ROS.

Experimental Workflow for Monitoring Ferroptosis

The following workflow illustrates the use of this compound to study the effects of ferroptosis inducers and inhibitors.

Caption: Experimental workflow for using this compound.

Conclusion

This compound is a powerful and highly specific tool for the real-time monitoring of mitochondrial hypochlorous acid. Its ratiometric and near-infrared properties make it particularly well-suited for studying the complex role of mitochondrial oxidative stress in ferroptosis and related diseases. The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize this probe in their investigations into cellular metabolism and pathology.

References

An In-depth Technical Guide to Mito-Rh-S Applications in Hepatocellular Carcinoma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mito-Rh-S, a novel ratiometric near-infrared (NIR) fluorescent probe, and its applications in the study of hepatocellular carcinoma (HCC). This document details the probe's mechanism of action, experimental protocols for its use, and its role in elucidating the signaling pathways involved in ferroptosis in HCC.

Introduction to this compound

This compound is a specialized fluorescent probe designed for the detection of hypochlorous acid (HClO) within the mitochondria of living cells.[1] In the context of hepatocellular carcinoma research, this compound serves as a powerful tool to investigate the role of mitochondrial reactive oxygen species (ROS), specifically HClO, in the process of ferroptosis, a form of iron-dependent programmed cell death.

The probe exhibits a rapid response time of approximately 2 seconds and a significant emission shift of 115 nm upon reaction with HClO, making it highly suitable for real-time imaging and ratiometric analysis.[1] Its near-infrared optical properties allow for deeper tissue penetration and reduced autofluorescence, enhancing its utility in complex biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C40H39ClN2O5S |

| Molecular Weight | 695.27 g/mol |

| Appearance | A crystalline solid |

| Solubility | Soluble in DMSO |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Mechanism of Action

This compound is engineered to specifically accumulate in the mitochondria due to its cationic triphenylphosphonium moiety. The probe's fluorescence mechanism is based on a ratiometric response to HClO. In its native state, this compound has a distinct fluorescence emission spectrum. Upon reaction with HClO, the probe undergoes a chemical modification that results in a significant shift in its emission wavelength. This ratiometric detection, which relies on the ratio of fluorescence intensities at two different wavelengths, provides a more accurate and quantitative measurement of HClO levels, as it is less susceptible to variations in probe concentration, photobleaching, and instrumental settings.

Applications in Hepatocellular Carcinoma Research

The primary application of this compound in HCC research is the investigation of ferroptosis. Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation. It has been implicated in the pathogenesis and treatment of various cancers, including HCC. Studies have shown that inducing ferroptosis can be an effective strategy to eliminate cancer cells.

This compound allows researchers to visualize and quantify the fluctuations of mitochondrial HClO during ferroptosis in HCC cells.[1] This is crucial for understanding the intricate signaling pathways that link mitochondrial dysfunction, oxidative stress, and cell death in liver cancer. By using this compound, researchers can explore the effects of potential therapeutic agents that modulate ferroptosis and mitochondrial ROS production.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in HCC research, focusing on in vitro studies using the HepG2 human hepatocellular carcinoma cell line.

Cell Culture and Reagents

-

Cell Line: HepG2 cells (human hepatocellular carcinoma)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Stock Solution: Prepare a 1 mM stock solution in DMSO.

-

Ferroptosis Inducers:

-

Erastin: Prepare a stock solution in DMSO.

-

Ferrous Sulfate (FeSO4): Prepare a fresh aqueous solution.

-

-

Mitochondrial Co-localization Dye: MitoTracker Green.

Induction of Ferroptosis in HepG2 Cells

-

Seed HepG2 cells in a suitable culture vessel (e.g., 96-well plate for cytotoxicity assays, confocal dish for imaging).

-

Allow cells to adhere and grow for 24 hours.

-

To induce ferroptosis, treat the cells with Erastin and/or FeSO4 at desired concentrations. For example, co-treatment with 10 µM Erastin and 1 mM FeSO4 for 12 hours has been shown to effectively induce ferroptosis.

Fluorescence Imaging of Mitochondrial HClO

-

After inducing ferroptosis, remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Incubate the cells with 5 µM this compound in serum-free DMEM for 30 minutes at 37°C.

-

For mitochondrial co-localization, cells can be co-stained with 200 nM MitoTracker Green for 15 minutes.

-

Wash the cells twice with PBS.

-

Acquire fluorescence images using a confocal laser scanning microscope.

Table 2: Confocal Microscopy Settings for this compound Imaging

| Parameter | Setting |

| Excitation Wavelength | Channel 1 (this compound native): ~560 nm; Channel 2 (this compound + HClO): ~488 nm (example, verify with product sheet) |

| Emission Collection | Channel 1: ~570-620 nm; Channel 2: ~650-750 nm (example, verify with product sheet) |

| Objective | 60x or 100x oil immersion |

| Pinhole | 1 Airy Unit |

| Image Analysis | Calculate the ratio of fluorescence intensity from Channel 2 to Channel 1. |

Cytotoxicity Assay (MTT Assay)

-

Seed HepG2 cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well.

-

After 24 hours, treat the cells with varying concentrations of this compound to determine its cytotoxicity.

-

Incubate for the desired period (e.g., 24 or 48 hours).

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Table 3: Quantitative Data on this compound Performance

| Parameter | Observation |

| Response Time | ~2 seconds |

| Emission Shift | 115 nm |

| Selectivity | High selectivity for HClO over other reactive oxygen and nitrogen species. |

| Cytotoxicity (HepG2 cells) | Low cytotoxicity at working concentrations (e.g., 5 µM). Specific IC50 values should be determined experimentally. |

| Fluorescence Ratio Change | A significant increase in the fluorescence intensity ratio (Channel 2 / Channel 1) is observed upon reaction with HClO. Specific fold-change depends on experimental conditions. |

Signaling Pathways and Visualizations

This compound is instrumental in visualizing a key event in the ferroptosis signaling cascade in HCC. The induction of ferroptosis by agents like erastin and excess iron leads to mitochondrial dysfunction. This dysfunction is characterized by an overproduction of ROS, including HClO, within the mitochondria. This surge in mitochondrial HClO contributes to lipid peroxidation, a hallmark of ferroptosis, ultimately leading to cell death.

Experimental Workflow for Investigating Ferroptosis-induced HClO Production

Caption: Workflow for monitoring mitochondrial HClO in HCC cells.

Signaling Pathway of Ferroptosis and Mitochondrial HClO Production

Caption: Ferroptosis signaling pathway leading to mitochondrial HClO.

Conclusion

This compound is a valuable and highly specific tool for researchers in the field of hepatocellular carcinoma. Its ability to ratiometrically detect mitochondrial HClO in real-time provides unprecedented insights into the role of oxidative stress in ferroptosis. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the adoption of this innovative probe in studies aimed at understanding HCC pathogenesis and developing novel therapeutic strategies targeting mitochondrial function and regulated cell death pathways.

References

Core Principles of Ratiometric Fluorescence Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of ratiometric fluorescence imaging, a powerful technique for the quantitative analysis of intracellular analytes. By measuring the ratio of fluorescence intensities at two different wavelengths, this method overcomes many limitations of single-wavelength intensity measurements, offering more accurate and reproducible data. This document details the underlying theory, presents key quantitative data for common ratiometric probes, provides detailed experimental protocols, and illustrates relevant signaling pathways.

Introduction to Ratiometric Fluorescence Imaging

Ratiometric fluorescence imaging is a technique that utilizes fluorescent indicators, known as ratiometric probes, whose spectral properties change upon binding to a specific analyte.[1] This change can manifest as a shift in either the excitation or emission wavelength. By capturing the fluorescence intensity at two distinct wavelengths—one that is sensitive to the analyte and another that is less sensitive or isosbestic (intensity is independent of the analyte concentration)—a ratio can be calculated.

The primary advantage of this approach is that the ratio is largely independent of several experimental variables that can confound traditional fluorescence intensity measurements. These variables include:

-

Probe Concentration: Variations in dye loading between cells or photobleaching over time.[2][3]

-

Cell Path Length: Differences in cell thickness.[2]

-

Excitation Light Intensity: Fluctuations in the illumination source.

This inherent self-calibration makes ratiometric imaging a robust method for quantifying intracellular ion concentrations, such as calcium (Ca²⁺) and pH.

Quantitative Data of Common Ratiometric Probes

The selection of an appropriate ratiometric probe is critical for the success of an experiment and depends on the analyte of interest, its expected concentration range, and the available imaging instrumentation. The tables below summarize the key quantitative parameters for some of the most widely used ratiometric fluorescent probes for measuring intracellular Ca²⁺ and pH.

Table 1: Ratiometric Calcium Indicators

| Probe | Type | Excitation (Ca²⁺-free / Ca²⁺-bound) (nm) | Emission (nm) | Dissociation Constant (Kd) |

| Fura-2 | Dual-Excitation | ~380 / ~340 | ~510 | ~145 nM (in vitro), ~224 nM (in situ) |

| Indo-1 | Dual-Emission | ~330-350 | ~475 / ~400 | ~230 nM |

| Bis-fura-2 | Dual-Excitation | Similar to Fura-2 | Similar to Fura-2 | ~370 nM (without Mg²⁺), ~525 nM (with 1mM Mg²⁺) |

Table 2: Ratiometric pH Indicators

| Probe | Type | Excitation (Acidic / Basic) (nm) | Emission (nm) | pKa |

| BCECF | Dual-Excitation | ~440 (isosbestic) / ~490-505 | ~535 | ~6.97-7.0 |

| Carboxy SNARF-1 | Dual-Emission | ~514-550 | ~580 / ~640 | ~7.5 |

| SNARF-4F | Dual-Emission | Not specified | ~580 / ~640 | ~6.4 |

| SNARF-5F | Dual-Emission | Not specified | ~580 / ~640 | ~7.2 |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are step-by-step methodologies for measuring intracellular Ca²⁺ and pH using the common ratiometric probes Fura-2 and BCECF, respectively.

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol outlines the procedure for loading cells with the acetoxymethyl (AM) ester form of Fura-2, which is cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the active Fura-2 indicator in the cytoplasm.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic F-127 (optional, to aid dye solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope equipped for ratiometric imaging (with 340nm and 380nm excitation filters and a ~510nm emission filter)

Protocol:

-

Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.

-

Prepare Loading Buffer: On the day of the experiment, thaw an aliquot of the Fura-2 AM stock solution. Prepare the loading buffer by diluting the Fura-2 AM stock solution into HBSS to a final concentration of 1-5 µM. If using Pluronic F-127, it can be added to the loading buffer at a final concentration of ~0.02% to improve dye solubility.

-

Cell Loading:

-

Wash the cultured cells once with pre-warmed (37°C) HBSS.

-

Remove the HBSS and add the Fura-2 AM loading buffer to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time and dye concentration may need to be determined empirically for each cell type.

-

-

Wash and De-esterification:

-

After incubation, wash the cells 2-3 times with pre-warmed HBSS to remove extracellular dye.

-

Add fresh HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm, while collecting the emission at ~510 nm.

-

Record a baseline fluorescence ratio before stimulating the cells.

-

Apply the experimental stimulus (e.g., agonist) and record the changes in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration. For absolute quantification, a calibration procedure is required.

-

Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol details the use of BCECF-AM for ratiometric measurement of intracellular pH. BCECF is a dual-excitation dye that is well-suited for monitoring physiological pH changes.

Materials:

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

High-quality, anhydrous DMSO

-

Pluronic F-127 (optional)

-

Physiological buffer (e.g., HEPES-buffered saline)

-

Cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope equipped for ratiometric imaging (with ~440nm and ~490nm excitation filters and a ~535nm emission filter)

-

Nigericin and high-potassium buffer for calibration (optional)

Protocol:

-

Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light.

-

Prepare Loading Buffer: Dilute the BCECF-AM stock solution in a physiological buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (~0.02%) can aid in solubilization.

-

Cell Loading:

-

Wash the cells once with pre-warmed buffer.

-

Add the BCECF-AM loading buffer and incubate for 30-60 minutes at 37°C in the dark.

-

-

Wash and De-esterification:

-

Wash the cells 2-3 times with pre-warmed buffer to remove any unloaded dye.

-

Incubate in fresh buffer for an additional 15-30 minutes at 37°C to ensure complete de-esterification.

-

-

Imaging:

-

Place the cells on the microscope stage.

-

Acquire fluorescence images by exciting the cells at ~490 nm (pH-sensitive) and ~440 nm (isosbestic point), and collect the emission at ~535 nm.

-

Record a baseline ratio before applying any experimental treatment.

-

Introduce the experimental condition and monitor the change in the 490/440 nm ratio over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity from excitation at ~490 nm to that at ~440 nm.

-

Changes in this ratio reflect changes in intracellular pH. For absolute pH measurements, a calibration curve must be generated using nigericin in high-potassium buffers of known pH.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows in ratiometric fluorescence imaging.

Logical Relationship of Ratiometric Imaging

Experimental Workflow for Ratiometric Imaging

GPCR-Mediated Intracellular Calcium Release (IP₃/DAG Pathway)

Many drug development efforts target G-protein coupled receptors (GPCRs). Ratiometric calcium imaging is a key tool for studying the activation of Gq-coupled GPCRs, which leads to the release of intracellular calcium stores.

Proton-Sensing GPCR Signaling

Intracellular and extracellular pH changes can act as signals, often mediated by proton-sensing GPCRs. Ratiometric pH indicators are essential for studying the cellular responses to the activation of these receptors.

Conclusion

Ratiometric fluorescence imaging provides a robust and quantitative method for investigating the dynamics of intracellular ions and molecules. By minimizing the impact of experimental variables, this technique allows for more precise and reliable measurements compared to traditional intensity-based methods. The selection of appropriate ratiometric probes and the adherence to well-defined experimental protocols are paramount for achieving high-quality data. The application of this technique in studying signaling pathways, such as those initiated by GPCRs, continues to be a cornerstone of cell biology research and drug discovery.

References

Methodological & Application

Application Notes and Protocols for Mito-Rh-S in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-Rh-S is a novel ratiometric near-infrared (NIR) fluorescent probe designed for the real-time detection of hypochlorous acid (HClO) within the mitochondria of living cells. As a key reactive oxygen species (ROS), HClO is implicated in various physiological and pathological processes, including ferroptosis, a form of iron-dependent regulated cell death. The ability to monitor mitochondrial HClO fluctuations provides a valuable tool for investigating cellular stress, mitochondrial dysfunction, and the mechanisms of cell death. These application notes provide a comprehensive guide to the experimental use of this compound for live-cell imaging applications.

Mechanism of Action

This compound is engineered for specific localization to the mitochondria, driven by a lipophilic cationic triphenylphosphonium (TPP) group that accumulates in the negatively charged mitochondrial matrix. The probe's sensing mechanism is based on a Photoinduced Electron Transfer (PET) process. In its native state, the probe exhibits low fluorescence. Upon reaction with HClO, the PET process is inhibited, leading to a significant increase in fluorescence intensity and a large emission shift, allowing for ratiometric imaging.[1] This ratiometric capability enhances the signal-to-noise ratio and provides a more quantitative measure of HClO levels, minimizing artifacts from variations in probe concentration or instrument parameters.[1]

Signaling Pathway: Ferroptosis and Mitochondrial HClO

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. The process is initiated by the failure of glutathione-dependent antioxidant defenses, leading to the accumulation of lipid reactive oxygen species. Within the mitochondria, iron metabolism and ROS production are central to the execution of ferroptosis. Hypochlorous acid is a significant ROS generated in mitochondria that contributes to the oxidative stress that drives this cell death pathway. The diagram below illustrates the central role of iron and lipid peroxidation in ferroptosis.

Caption: Ferroptosis signaling pathway highlighting the role of mitochondrial ROS.

Quantitative Data

The following table summarizes the key quantitative properties of the this compound probe based on published data.[1]

| Property | Value |

| Excitation Wavelength (λex) | 560 nm |

| Emission Wavelength (λem) | 675 nm |

| Emission Shift | 115 nm |

| Response Time | ~2 seconds |

| Recommended Concentration | 1-10 µM |

| Solvent | DMSO |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

-

Note: The stock solution should be stored at -20°C, protected from light.

-

Cell Culture and Staining

This protocol is a general guideline and may require optimization for different cell lines and experimental conditions.

-

Cell Seeding: Seed cells (e.g., HepG2) in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-70%).

-

Probe Loading:

-

Dilute the 1 mM this compound stock solution in pre-warmed cell culture medium to a final working concentration of 5-10 µM.

-

Remove the existing culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound containing medium to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing: